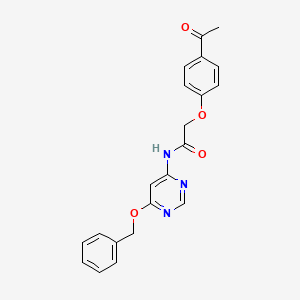

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-acetylphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-15(25)17-7-9-18(10-8-17)27-13-20(26)24-19-11-21(23-14-22-19)28-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDWZFIULOQPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of 4-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Synthesis of 6-(benzyloxy)pyrimidine: This involves the reaction of pyrimidine with benzyl alcohol under basic conditions to form the benzyloxy derivative.

Coupling Reaction: The final step involves coupling 4-acetylphenol with 6-(benzyloxy)pyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The phenoxy and pyrimidinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide, exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Case Study : In a study evaluating the cytotoxic effects on breast cancer cells, the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results show that it possesses significant inhibitory effects, making it a candidate for further development as an antimicrobial agent .

- Research Finding : A comparative study indicated that modifications to the benzyloxy group enhance the compound's efficacy against resistant bacterial strains, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .

-

Anti-inflammatory Effects

- Inflammation is a critical factor in many chronic diseases. Studies have shown that 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide can reduce inflammatory markers in vitro. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Case Study : In models of induced inflammation, treatment with this compound resulted in a significant reduction of edema and inflammatory cell infiltration, suggesting its utility in developing anti-inflammatory therapies .

Mechanistic Insights

The mechanisms underlying the biological activities of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide involve:

- Inhibition of Specific Enzymes : The compound targets key enzymes involved in cancer progression and inflammation, potentially leading to therapeutic benefits.

- Modulation of Signaling Pathways : It influences various signaling pathways associated with cell survival and apoptosis, which are crucial for its anticancer and anti-inflammatory effects.

Wirkmechanismus

The mechanism of action of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The acetyl and benzyloxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide with three structurally analogous acetamide derivatives, highlighting key structural and physicochemical differences:

Key Research Findings and Implications

The benzyloxy-pyrimidine moiety offers greater lipophilicity than the sulfamoylphenyl group in or the propanoylphenoxy group in , which could improve membrane permeability but reduce aqueous solubility .

The sulfamoyl bridge in introduces hydrogen-bonding capabilities absent in the target compound, which may enhance interactions with polar residues in target proteins.

Heterocyclic Core Variations: Compounds like utilize thieno-pyrimidine cores, which exhibit distinct electronic properties compared to pyrimidine or pyridine derivatives. This modification could shift activity toward kinase inhibition, as seen in similar scaffolds .

Biologische Aktivität

The compound 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide can be represented as follows:

- Molecular Formula : C_{17}H_{18}N_{2}O_{3}

- IUPAC Name : 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide

This compound features a pyrimidine core with substituents that potentially enhance its biological activity.

Research indicates that compounds similar to 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide may act through various mechanisms, including:

- Histone Lysine Demethylase Modulation : Compounds with similar structures have been shown to modulate the activity of histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and cancer progression .

- Anticancer Activity : Studies suggest that derivatives of pyrimidine compounds exhibit significant anticancer properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis .

Anticancer Activity

A comprehensive study evaluated the anticancer effects of related compounds on various cancer cell lines. The results indicated that certain derivatives demonstrated:

- Inhibition of Cell Proliferation : Notably, some compounds exhibited IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating potent anticancer properties .

| Compound | Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5d | RPMI-8226 | 5.5 | High |

| 5h | Ovarian | 6.0 | Moderate |

| 5x | Breast | 4.8 | High |

Antimicrobial Activity

In addition to anticancer effects, the compound was assessed for antimicrobial properties:

- Broad-Spectrum Antimicrobial Effects : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with growth inhibition percentages exceeding 70% at concentrations as low as 32 µg/mL .

| Pathogen | Growth Inhibition (%) |

|---|---|

| Escherichia coli | >95 |

| Staphylococcus aureus | >80 |

| Candida albicans | >93 |

Case Studies

- Study on Anticancer Efficacy : A series of synthesized derivatives were tested against the NCI 60 cancer cell line panel. Compounds similar to 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide showed promising results, particularly against colon and CNS cancers, with several compounds outperforming established chemotherapeutics like sunitinib .

- Antimicrobial Evaluation : In vitro tests demonstrated that selected derivatives exhibited significant antibacterial activity against Acinetobacter baumannii and Candida albicans, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic steps for 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

- Substitution : React 4-acetylphenol with a halogenated pyrimidine intermediate under alkaline conditions to form the phenoxy-acetamide backbone .

- Reduction : Use iron powder in acidic conditions to reduce nitro intermediates, ensuring controlled protonation to avoid side reactions .

- Condensation : Employ coupling agents (e.g., EDC/HOBt) to link the pyrimidine and benzyloxy moieties, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .

Optimization : Adjust reaction pH (e.g., NaHCO₃ for deprotonation), temperature (40–60°C for substitution), and catalyst loading (e.g., Pd/C for hydrogenolysis of benzyl groups) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- LC-MS/ESI : Confirm molecular weight ([M+H]+) and detect impurities with a mass accuracy threshold of ±2 ppm .

- HPLC : Use reverse-phase C18 columns (e.g., 95:5 acetonitrile/water with 0.1% TFA) to assess purity (>95%) and retention time consistency .

- NMR : Assign signals for acetyl (δ 2.1–2.3 ppm, singlet) and pyrimidine protons (δ 8.0–8.5 ppm, doublets) to validate regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

- Waste Disposal : Neutralize acidic byproducts (e.g., from reduction steps) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity in nucleophilic substitution reactions?

- Electron Density Analysis : Use hybrid functionals (e.g., B3LYP) to map Laplacian of electron density (∇²ρ) at reaction sites. For example, high ∇²ρ at the pyrimidine C-2 position indicates susceptibility to nucleophilic attack .

- Kinetic Modeling : Calculate activation barriers for benzyloxy-group displacement using transition-state theory. Solvent effects (e.g., polar aprotic vs. protic) can be modeled via COSMO-RS .

Q. How can contradictions in reported biological activity data be resolved?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition via TR-FRET). Account for variables like cell line (HEK293 vs. HeLa) and assay pH .

- Structural Analogues : Test derivatives (e.g., trifluoromethyl-substituted variants) to isolate steric/electronic effects on activity .

Q. What strategies enhance metabolic stability for in vivo applications?

Q. How to design a study evaluating TRK inhibitory activity?

Q. What computational tools predict metabolite profiles?

- In Silico Metabolism : Use Schrödinger’s Metabolite™ or GLORYx to identify likely Phase I/II metabolites. Prioritize hydroxylation at the pyrimidine ring and glucuronidation of the acetyl group .

- MD Simulations : Simulate binding to CYP3A4 to predict oxidation sites (e.g., benzyloxy → benzyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.